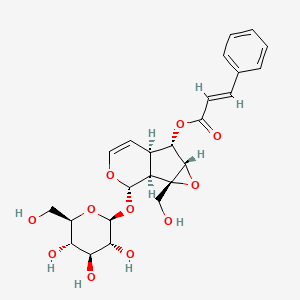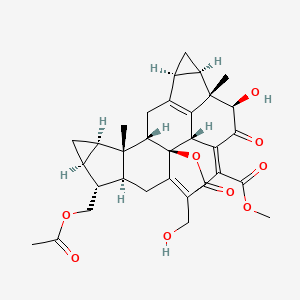
シズカオールD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The total synthesis of Shizukaol D has been achieved through innovative synthetic strategies. A study led by Yuan et al. (2017) described a pioneering approach to synthesize Shizukaol D, utilizing a cascade reaction featuring furan formation, alkene isomerization, and Diels-Alder cycloaddition. This methodology effectively constructed the congested polycyclic architecture of Shizukaol D with correct stereochemistry, marking a significant advancement in the synthetic access to this class of natural products (Yuan et al., 2017).
Molecular Structure Analysis
The molecular structure of Shizukaol D is characterized by its dimeric sesquiterpene nature, comprising two lindenane (modified eudesmane) units. This structure is pivotal for its biological functions and the complexity of its synthesis. The elucidation of its structure was primarily achieved through 1D- and 2D-NMR analyses, alongside chemical methods, revealing a unique pendent macrocyclic lactone ring among its structural features (Kawabata & Mizutani, 1992).
Chemical Reactions and Properties
Shizukaol D engages in various chemical reactions due to its complex structure, including activation of AMP-activated protein kinase (AMPK) as demonstrated in a study by Hu et al. (2013). This activation leads to a decrease in triglyceride and cholesterol levels in HepG2 cells, indicating its potential for treating metabolic syndrome by inducing mitochondrial dysfunction and thereby affecting energy metabolism (Hu et al., 2013).
Physical Properties Analysis
While specific studies directly detailing the physical properties of Shizukaol D, such as melting point, solubility, and crystal structure, are not highlighted, these properties can be inferred from its molecular structure and synthesis pathways. The dimeric sesquiterpene nature suggests a relatively low solubility in water and a solid state at room temperature, common among compounds of similar molecular complexity.
Chemical Properties Analysis
Shizukaol D's chemical properties, including reactivity and stability, are closely tied to its molecular structure. Its ability to modulate biological pathways, such as the Wnt signaling pathway, indicates a high degree of bioactivity. This is evidenced by Tang et al. (2016), who demonstrated that Shizukaol D represses the growth of human liver cancer cells by attenuating Wnt signaling and reducing the expression of endogenous Wnt target genes, leading to decreased expression of β-catenin (Tang et al., 2016).
科学的研究の応用
肝がん細胞増殖の阻害
シズカオールDは、クロロanthus serratusから単離された二量体セスキテルペンであり、ヒト肝がん細胞の増殖を用量および時間依存的に阻害することが判明しています {svg_1}. 細胞をアポトーシスに誘導します {svg_2}。これは、プログラムされた細胞死の一種であり、がん細胞の数を減少させます {svg_3}.
Wntシグナル伝達経路のモジュレーション
Wntシグナル伝達経路は、細胞の増殖と分化において重要な役割を果たしています。 This compoundは、Wntシグナル伝達を弱体化させ、内因性Wnt標的遺伝子の発現を減少させることが示されています {svg_4}. その結果、細胞間接着と遺伝子転写を調節するタンパク質であるβ-カテニンの発現が低下します {svg_5}.
代謝症候群の治療
This compoundは、細胞内エネルギー代謝の重要なセンサーおよび調節因子であるAMP活性化プロテインキナーゼ(AMPK)を活性化することが判明しています {svg_6}. これにより、HepG2細胞におけるトリグリセリドおよびコレステロールレベルが低下します {svg_7}。これは、this compoundが代謝症候群の治療に使用できる可能性を示唆しています {svg_8}.
ミトコンドリア機能不全の誘導
This compoundは、ミトコンドリア膜を脱分極させ、エネルギー産生を抑制することにより、ミトコンドリア機能不全を誘導します {svg_9}. これは、AMPKの活性化につながる可能性があります {svg_10}。これは、ミトコンドリア機能不全とAMPK活性化の間に可能な関連を提供しています {svg_11}.
ACCリン酸化の増加
This compoundは、HepG2細胞におけるACC(アセチルCoAカルボキシラーゼ)のリン酸化を増加させることができます {svg_12}. ACCは、脂肪酸代謝において重要な酵素であり、そのリン酸化は、その活性を阻害し、脂肪酸合成を減少させる可能性があります {svg_13}.
潜在的な抗炎症作用
直接研究されていませんが、this compoundは、抗炎症作用を持つことが示唆されているシズカオール群の化合物の一種です {svg_14}. This compoundがこれらの特性を共有するかどうかを確認するには、さらなる研究が必要です {svg_15}.
作用機序
Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .
Target of Action
Shizukaol D primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .
Mode of Action
Shizukaol D activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .
Biochemical Pathways
The activation of AMPK by Shizukaol D orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .
Pharmacokinetics
Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .
Result of Action
Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .
Action Environment
The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .
将来の方向性
生化学分析
Biochemical Properties
Shizukaol D plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . Activation of AMPK by Shizukaol D leads to a decrease in triglyceride and cholesterol levels in hepatic cells. Shizukaol D interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, resulting in decreased levels of malonyl-CoA, which is crucial for fatty acid synthesis . Additionally, Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may contribute to AMPK activation .
Cellular Effects
Shizukaol D exerts various effects on different types of cells and cellular processes. In hepatic cells, Shizukaol D has been shown to reduce lipid content by activating AMPK and inducing mitochondrial dysfunction . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AMPK by Shizukaol D leads to the phosphorylation of acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Furthermore, Shizukaol D has been reported to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of Shizukaol D involves its interaction with various biomolecules and enzymes. Shizukaol D activates AMPK by inducing mitochondrial dysfunction, which leads to a decrease in ATP production and an increase in AMP levels . This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased fatty acid synthesis . Shizukaol D also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Shizukaol D have been observed to change over time. Shizukaol D is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that Shizukaol D can have sustained effects on cellular function, particularly in the regulation of lipid metabolism . The stability and degradation of Shizukaol D in vivo may vary depending on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of Shizukaol D vary with different dosages in animal models. At low doses, Shizukaol D has been shown to activate AMPK and reduce lipid content in hepatic cells without causing significant toxicity . At higher doses, Shizukaol D may exhibit toxic effects, including mitochondrial dysfunction and cell death . Threshold effects have been observed, where the beneficial effects of Shizukaol D are maximized at specific dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
Shizukaol D is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased levels of malonyl-CoA and reduced fatty acid synthesis . Shizukaol D also affects metabolic flux by modulating the activity of AMPK, which orchestrates various metabolic processes to increase ATP production and decrease ATP consumption . These interactions highlight the role of Shizukaol D in regulating energy homeostasis and lipid metabolism.
Transport and Distribution
Shizukaol D is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of Shizukaol D within tissues may vary depending on the specific biological system and the experimental conditions. Studies have shown that Shizukaol D can accumulate in hepatic cells, where it exerts its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of Shizukaol D is crucial for its activity and function. Shizukaol D has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and activates AMPK . This localization is essential for its role in regulating energy metabolism and lipid synthesis. Additionally, Shizukaol D may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
特性
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIWILSQZCXQY-LWKKLXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

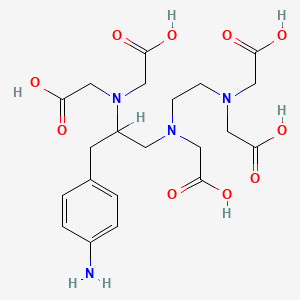

![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)
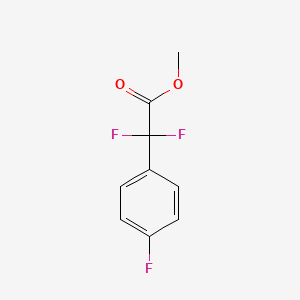
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
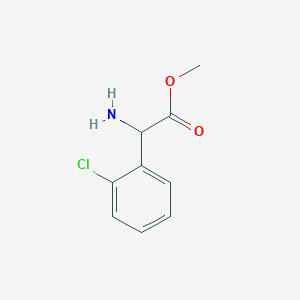
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)
